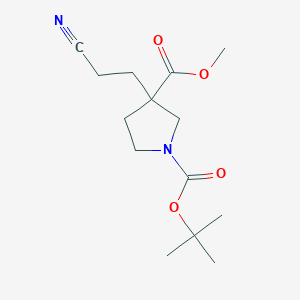
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a cyanoethyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow processes. The use of flow microreactor systems is particularly advantageous in industrial production due to their efficiency and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoethyl group to other functional groups.
Substitution: The tert-butyl and methyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups contribute to its reactivity, allowing it to participate in various chemical reactions. The cyanoethyl group can interact with enzymes and other biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and cyanoethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it particularly valuable in organic synthesis and medicinal chemistry, where it can be used to create novel compounds with specific properties.
Propiedades
Fórmula molecular |
C14H22N2O4 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-7-14(10-16,6-5-8-15)11(17)19-4/h5-7,9-10H2,1-4H3 |
Clave InChI |
CROAAHFYPVUNKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CCC#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















